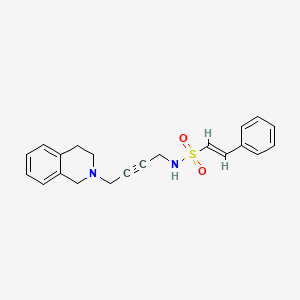

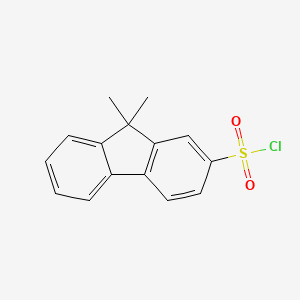

![molecular formula C14H12Cl2N4OS B2740959 3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891136-62-2](/img/structure/B2740959.png)

3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- The compound’s unique structure makes it a promising candidate for drug discovery. Researchers have investigated its potential as an anti-tumor agent. For instance, compound 22i demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values in the nanomolar range .

- An interesting synthetic method involves oxidative C(sp3)–H functionalization of methyl-azaheteroarenes to prepare 1,2,4-triazolo[4,3-a]pyridines. This protocol allows the direct functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes, leading to the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles. The reaction exhibits a wide substrate scope and good functional group tolerance .

- Researchers have explored the optical, electrochemical, and semiconductor properties of derivatives based on this compound. Novel helix-shaped bis[1,2,4]triazolo[4,3-b:3’,4’-f][1,2,4,5]tetrazines have been synthesized, and their basic properties studied .

- Two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been effectively synthesized. These compounds hold promise for use in propellants, explosives, and pyrotechnics .

- A retro Diels-Alder protocol involving reactions of norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides has led to the regioselective synthesis of angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones. These compounds exhibit interesting structural features and potential applications .

Medicinal Chemistry and Drug Development

Organic Synthesis and Methodology

Materials Science and Optoelectronics

Energetic Materials and Propellants

Regioselective Synthesis of Angular Norbornene-Based Compounds

Mecanismo De Acción

Target of Action

Compounds bearing the [1,2,4]triazolo[4,3-a]pyrimidinone ring system have been reported to possess a wide range of pharmacological activities, suggesting they may interact with multiple targets .

Mode of Action

It’s known that the compound is synthesized by reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit antitumor, antiallergic, and antimicrobial properties, suggesting they may affect a variety of biochemical pathways .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of pharmacological activities .

Propiedades

IUPAC Name |

3-[(3,4-dichlorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N4OS/c1-7-8(2)20-13(17-12(7)21)18-19-14(20)22-6-9-3-4-10(15)11(16)5-9/h3-5H,6H2,1-2H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUPTDLVCLNJDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2740877.png)

![8-fluoro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2740882.png)

![1-cyclohexyl-N-cyclopentyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2740884.png)

![5-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2740888.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2740892.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2740895.png)

![6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2740898.png)